molecular formula C15H17N5O2 B5300415 methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate

methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B5300415
M. Wt: 299.33 g/mol
InChI Key: UKJGXDBJYPANLN-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a tert-butyl group, and a cyanopyridine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The introduction of the amino group and the tert-butyl group can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the pyrazole intermediate with an appropriate amine.

    Cyanopyridine Moiety: The cyanopyridine moiety can be introduced through a condensation reaction between a pyridine derivative and a nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with therapeutic properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino and cyanopyridine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The tert-butyl group can influence the compound’s solubility and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-amino-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and applications.

    Methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group, which can influence its chemical properties.

Uniqueness

The presence of the tert-butyl group and the specific positioning of the functional groups in methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate make it unique

Properties

IUPAC Name

methyl 4-(2-amino-6-tert-butyl-3-cyanopyridin-4-yl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-15(2,3)11-5-8(9(6-16)13(17)19-11)10-7-18-20-12(10)14(21)22-4/h5,7H,1-4H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJGXDBJYPANLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=C(NN=C2)C(=O)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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